4-{[1-(2-methylbenzyl)-1H-pyrazol-4-yl]amino}-4-oxo-2-butenoic acid
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Overview
Description
4-{[1-(2-methylbenzyl)-1H-pyrazol-4-yl]amino}-4-oxo-2-butenoic acid, also known as MPAA, is a synthetic compound that has gained attention for its potential use in scientific research. This molecule has been found to have a variety of biochemical and physiological effects, making it a valuable tool for exploring the mechanisms of various biological processes.
Mechanism of Action
The exact mechanism of action of 4-{[1-(2-methylbenzyl)-1H-pyrazol-4-yl]amino}-4-oxo-2-butenoic acid is not yet fully understood, but it is thought to work by inhibiting certain enzymes and pathways involved in various biological processes. For example, 4-{[1-(2-methylbenzyl)-1H-pyrazol-4-yl]amino}-4-oxo-2-butenoic acid has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation. By inhibiting COX-2, 4-{[1-(2-methylbenzyl)-1H-pyrazol-4-yl]amino}-4-oxo-2-butenoic acid may be able to reduce inflammation in the body.
Biochemical and Physiological Effects:
4-{[1-(2-methylbenzyl)-1H-pyrazol-4-yl]amino}-4-oxo-2-butenoic acid has been found to have a variety of biochemical and physiological effects. For example, it has been shown to inhibit the activity of various enzymes, including COX-2 and xanthine oxidase. Additionally, 4-{[1-(2-methylbenzyl)-1H-pyrazol-4-yl]amino}-4-oxo-2-butenoic acid has been found to have antioxidant effects, which could be beneficial in the treatment of diseases associated with oxidative stress. Other studies have suggested that 4-{[1-(2-methylbenzyl)-1H-pyrazol-4-yl]amino}-4-oxo-2-butenoic acid may have neuroprotective effects and could potentially be used in the treatment of neurological disorders.
Advantages and Limitations for Lab Experiments
One advantage of using 4-{[1-(2-methylbenzyl)-1H-pyrazol-4-yl]amino}-4-oxo-2-butenoic acid in lab experiments is that it is readily available and can be synthesized in high yields. Additionally, 4-{[1-(2-methylbenzyl)-1H-pyrazol-4-yl]amino}-4-oxo-2-butenoic acid has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for exploring the mechanisms of various biological processes. However, one limitation of using 4-{[1-(2-methylbenzyl)-1H-pyrazol-4-yl]amino}-4-oxo-2-butenoic acid is that its exact mechanism of action is not yet fully understood, which could make it difficult to interpret experimental results.
Future Directions
There are many potential future directions for research involving 4-{[1-(2-methylbenzyl)-1H-pyrazol-4-yl]amino}-4-oxo-2-butenoic acid. For example, further studies could be done to explore its potential as an anti-cancer agent, anti-inflammatory agent, or neuroprotective agent. Additionally, more research could be done to elucidate its exact mechanism of action and to identify other enzymes and pathways that it may be able to inhibit. Overall, 4-{[1-(2-methylbenzyl)-1H-pyrazol-4-yl]amino}-4-oxo-2-butenoic acid has the potential to be a valuable tool for scientific research in a variety of fields.
Synthesis Methods
The synthesis of 4-{[1-(2-methylbenzyl)-1H-pyrazol-4-yl]amino}-4-oxo-2-butenoic acid involves multiple steps, starting with the reaction of 2-methylbenzylhydrazine with ethyl acetoacetate to form a pyrazole intermediate. This intermediate is then reacted with acetic anhydride to form the final product, 4-{[1-(2-methylbenzyl)-1H-pyrazol-4-yl]amino}-4-oxo-2-butenoic acid. The synthesis process has been optimized to produce high yields of pure 4-{[1-(2-methylbenzyl)-1H-pyrazol-4-yl]amino}-4-oxo-2-butenoic acid, making it readily available for use in research.
Scientific Research Applications
4-{[1-(2-methylbenzyl)-1H-pyrazol-4-yl]amino}-4-oxo-2-butenoic acid has been used in a variety of scientific research applications, including studies on cancer, inflammation, and oxidative stress. One study found that 4-{[1-(2-methylbenzyl)-1H-pyrazol-4-yl]amino}-4-oxo-2-butenoic acid was able to inhibit the growth of cancer cells in vitro, suggesting that it may have potential as an anti-cancer agent. Another study found that 4-{[1-(2-methylbenzyl)-1H-pyrazol-4-yl]amino}-4-oxo-2-butenoic acid was able to reduce inflammation in mice, indicating that it may have anti-inflammatory properties. Additionally, 4-{[1-(2-methylbenzyl)-1H-pyrazol-4-yl]amino}-4-oxo-2-butenoic acid has been shown to have antioxidant effects, which could be beneficial in the treatment of diseases associated with oxidative stress.
properties
IUPAC Name |
(E)-4-[[1-[(2-methylphenyl)methyl]pyrazol-4-yl]amino]-4-oxobut-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3/c1-11-4-2-3-5-12(11)9-18-10-13(8-16-18)17-14(19)6-7-15(20)21/h2-8,10H,9H2,1H3,(H,17,19)(H,20,21)/b7-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYIZXFBOTNCAFW-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=C(C=N2)NC(=O)C=CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1CN2C=C(C=N2)NC(=O)/C=C/C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-4-{[1-(2-methylbenzyl)-1H-pyrazol-4-yl]amino}-4-oxobut-2-enoic acid |
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